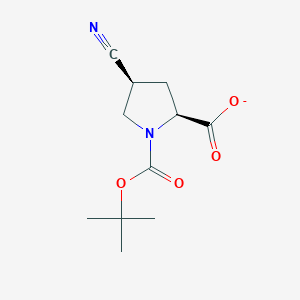
2,4-Dimethyl-6-chlorobenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dimethyl-6-chlorobenzonitrile is an organic compound with the molecular formula C9H8ClN. It is a derivative of benzonitrile, characterized by the presence of two methyl groups and one chlorine atom attached to the benzene ring. This compound is of interest due to its applications in various fields, including organic synthesis and industrial chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,4-Dimethyl-6-chlorobenzonitrile can be synthesized through several methods. One common approach involves the ammoxidation of 2,4-dimethyl-6-chlorotoluene. This process typically requires a catalyst and high temperatures to facilitate the conversion of the methyl group to a nitrile group .
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic ammoxidation of 2,4-dimethyl-6-chlorotoluene. This method is preferred due to its efficiency and cost-effectiveness. The reaction is carried out in the presence of a catalyst, such as vanadium oxide, at elevated temperatures .
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dimethyl-6-chlorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Reduction Reactions: The nitrile group can be reduced to an amine.
Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Products include various substituted benzonitriles.
Reduction: The primary product is 2,4-dimethyl-6-chloroaniline.
Oxidation: Products include 2,4-dimethyl-6-chlorobenzoic acid.
Wissenschaftliche Forschungsanwendungen
2,4-Dimethyl-6-chlorobenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in pharmaceuticals.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,4-Dimethyl-6-chlorobenzonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with enzymes or receptors, influencing their activity. The chlorine atom and methyl groups can also affect the compound’s reactivity and binding affinity. Detailed studies on its exact molecular targets and pathways are ongoing.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichlorobenzonitrile: Similar structure but with two chlorine atoms.
2,4-Dimethylbenzonitrile: Lacks the chlorine atom.
2,6-Dimethylbenzonitrile: Different positioning of the methyl groups.
Uniqueness
2,4-Dimethyl-6-chlorobenzonitrile is unique due to the specific positioning of its substituents, which can influence its chemical reactivity and applications. The presence of both methyl groups and a chlorine atom provides a balance of electron-donating and electron-withdrawing effects, making it a versatile intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C9H8ClN |
|---|---|
Molekulargewicht |
165.62 g/mol |
IUPAC-Name |
2-chloro-4,6-dimethylbenzonitrile |
InChI |
InChI=1S/C9H8ClN/c1-6-3-7(2)8(5-11)9(10)4-6/h3-4H,1-2H3 |
InChI-Schlüssel |
RGRIMYCTVVTBBK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)Cl)C#N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3aS,6S,6aS)-3-oxo-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d][1,2]oxazole-6-carboxylic acid;(3aR,6R,6aR)-3-oxo-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d][1,2]oxazole-6-carboxylic acid](/img/structure/B14112010.png)
![3-(2-fluorobenzyl)-1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14112013.png)
![Cyclopentane;ditert-butyl-[1-(5-diphenylphosphanylcyclopenta-1,3-dien-1-yl)ethyl]phosphane;iron](/img/structure/B14112016.png)
![(7aR)-3-tert-butyl-1,5-dioxo-6,7-dihydro-3H-pyrrolo[1,2-c][1,3]oxazole-7a-carbaldehyde](/img/structure/B14112017.png)





![(E)-1-[2-(4-chlorophenyl)cyclopropyl]-1-(4-nitrophenyl)-N-propoxymethanimine](/img/structure/B14112044.png)
![Cyclohexanol, 3-(2-MethyliMidazo[4,5-d]pyrrolo[2,3-b]pyridin-1(6H)-yl)-, (1R,3R)-](/img/structure/B14112048.png)

